molecular formula C18H16N6OS2 B3750056 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B3750056
M. Wt: 396.5 g/mol
InChI Key: RTJFVTYUGFDUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,5-triazine core substituted at the 2- and 4-positions with amino groups and at the 6-position with a [(1,3-benzothiazol-2-ylsulfanyl)methyl] moiety. Its molecular weight is 396.5 g/mol (calculated), with a topological polar surface area (TPSA) of ~129 Ų, indicating moderate solubility .

Properties

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c1-25-12-8-6-11(7-9-12)20-17-23-15(22-16(19)24-17)10-26-18-21-13-4-2-3-5-14(13)27-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJFVTYUGFDUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Ring

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
  • Key Differences : Replaces the 4-methoxyphenyl group with 4-chlorophenyl and lacks the methylene spacer between the benzothiazole and triazine.
  • Impact :
    • Higher molecular weight (497.4 g/mol ) due to chlorine substituents .
    • Increased lipophilicity (LogP ~8) compared to the methoxy derivative .
    • Chlorine atoms may enhance halogen bonding in biological targets but reduce solubility.
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
  • Key Differences : Methoxy group at the 2-position of the phenyl ring instead of 4-position.
  • Similar TPSA (~129 Ų) but altered electronic effects due to methoxy orientation.

Heterocyclic Modifications

N-(4-Methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
  • Key Differences : Replaces benzothiazole with a 1,2,4-triazole ring.
  • Impact: Reduced aromaticity and altered hydrogen-bonding capacity due to triazole’s nitrogen-rich structure . Molecular weight (406.46 g/mol) slightly higher than the benzothiazole analog . Potential for enhanced antimicrobial activity, as triazoles are known for biofilm disruption .
2-N,4-N-Bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
  • Key Differences : Substitutes benzothiazole with 5-methyl-1,3,4-thiadiazole .
  • Impact :
    • Increased sulfur content improves thiol-mediated redox interactions.
    • Methyl group on thiadiazole enhances lipophilicity (LogP ~7.5) .
    • Antifungal activity reported in similar thiadiazole-triazine hybrids .

Substituent Effects on Crystallinity and Stability

6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine–Benzoic Acid Cocrystal
  • Key Differences : Lacks sulfur-containing substituents; forms hydrogen bonds with benzoic acid.
  • Impact :
    • Cocrystal exhibits a 2D supramolecular structure via N–H⋯O and O–H⋯N bonds, enhancing thermal stability .
    • Dihedral angle between triazine and phenyl rings (28.85° ) suggests reduced conjugation compared to the benzothiazole derivative .

Antimicrobial Activity

  • Target Compound : Benzothiazole-thioether derivatives exhibit moderate-to-strong antimicrobial activity due to sulfur’s electron-withdrawing effects and π-π interactions with microbial enzymes .
  • Comparison :
    • Chlorophenyl analog () shows higher Gram-negative bacterial inhibition, likely due to halogen bonding .
    • Triazole analog () demonstrates superior antifungal activity, attributed to triazole’s metal-chelating ability .

Solubility and Bioavailability

  • Target Compound : TPSA ~129 Ų suggests moderate aqueous solubility, suitable for oral administration .
  • Comparison :
    • Thiadiazole analog (): Lower TPSA (~110 Ų) due to fewer hydrogen-bond acceptors, improving membrane permeability .
    • Cocrystal (): Enhanced solubility via hydrogen bonding with benzoic acid .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) LogP TPSA (Ų) Notable Activity
Target Compound (4-methoxyphenyl) 396.5 ~5.2 129 Antimicrobial
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-triazine-2,4-diamine 497.4 8.0 129 Antibacterial
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-triazine-2,4-diamine 396.5 ~5.0 129 Reduced biofilm formation
Triazole analog () 406.46 ~4.8 135 Antifungal
Thiadiazole analog () 435.5 7.5 110 Antifungal

Biological Activity

The compound 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N6S2C_{26}H_{24}N_{6}S_{2} with a molecular weight of approximately 484.64 g/mol. The structure features a triazine core substituted with a benzothiazole moiety and a methoxyphenyl group, which may contribute to its biological properties.

Chemical Structure

PropertyValue
Molecular FormulaC26H24N6S2
Molecular Weight484.64 g/mol
InChIInChI=1S/C26H24N6S2/c1-15...

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb), which is a major cause of tuberculosis.

In Vitro Studies

In vitro evaluations have demonstrated that the synthesized benzothiazole derivatives possess moderate to good anti-tubercular activity. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

CompoundMIC (μg/mL)Inhibition (%)
7a25098
12a10099

These results suggest that modifications in the benzothiazole structure can enhance the antibacterial efficacy against Mtb .

The mechanism by which benzothiazole derivatives exert their antimicrobial effects is believed to involve inhibition of specific bacterial enzymes. For example, molecular docking studies have suggested that these compounds can bind effectively to the DprE1 enzyme in Mtb, which is crucial for cell wall synthesis . This binding affinity indicates that these compounds could serve as potential inhibitors in anti-tubercular therapy.

Case Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

In a study by Shaikh et al., various benzothiazole derivatives were synthesized and evaluated for their biological activity against Mtb. The study utilized different synthetic pathways including Knoevenagel condensation and molecular hybridization techniques. The synthesized compounds were tested for their MIC values and showed promising anti-tubercular activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how structural modifications influence biological activity. Compounds with electron-withdrawing groups on the aromatic rings exhibited enhanced potency against Mtb. The findings support the hypothesis that specific substitutions can lead to improved binding interactions with target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.